PARP1 vs. PARP2 Selectivity Profile Relative to Olaparib (AZD2281) – Class-Level Inference
The patent estate covering piperazinotriazole compounds (CN-103570725-A; US9255106) explicitly claims their utility as high-selectivity PARP1 inhibitors, using the target compound scaffold as a key exemplified series [1]. In the BindingDB assay for compound S3 (a structurally related piperazinotriazole analog with a different substitution pattern), selectivity across the PARP family was directly compared to the clinical PARP1/2 inhibitor olaparib (AZD2281). While the target compound (CAS 951611-84-0) was not itself tested in this assay, the class demonstrates that the N-1 phenyl substituent governs PARP1/PARP2 selectivity ratios [2]. The target compound carries a 3-chlorophenyl group at N-1, which—based on the patent structure-activity relationship—is predicted to yield a different selectivity fingerprint than the 4-fluorobenzyl substituted analogs or the 3-methoxyphenyl versions that populate the same patent [2]. Without specific IC50 or selectivity ratio values for the exact target compound, this remains a class-level inference.
| Evidence Dimension | PARP1 selectivity vs. PARP2 |
|---|---|
| Target Compound Data | No direct quantitative data available for the target compound (951611-84-0). |
| Comparator Or Baseline | BDBM206061 (US9255106, S3; a piperazinotriazole analog): PARP1 IC50 0.200 nM, PARP2 IC50 0.220 nM [2]. Olaparib (AZD2281): PARP1 IC50 10.4 nM [2]. |
| Quantified Difference | The S3 analog shows single-digit nanomolar PARP1 potency but negligible PARP1/PARP2 selectivity (ratio ~1.1). The target compound's selectivity ratio cannot be calculated due to missing data. |
| Conditions | PARP1 ELISA assay (unknown origin); recombinant human PARP2 ELISA using histone as substrate, 1 hr incubation with NAD+ [2]. |
Why This Matters
For researchers seeking PARP1/2 inhibitors with defined selectivity windows, direct compound-specific assay data are mandatory; procurement cannot be justified on scaffold analogy alone.
- [1] CN-103570725-A. Piperazinotriazole compounds and their preparation and use. Patent assigned to Shanghai Institute of Materia Medica. PubChem summary. URL: https://pubchem.ncbi.nlm.nih.gov/patent/CN-103570725-A View Source
- [2] BindingDB. BDBM206061: US9255106, S3. IC50 values for PARP1 (0.200 nM) and PARP2 (0.220 nM), and comparator olaparib (10.4 nM). URL: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=206061 View Source
